BenchChemオンラインストアへようこそ!

2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

P2X4 receptor P2X2 receptor subtype selectivity

2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034389-17-6, molecular formula C₁₆H₁₆ClN₃O₃S, molecular weight 365.83 g/mol) is a synthetic small-molecule sulfonamide featuring a 2-oxopyrrolidin-1-yl-substituted pyridine core tethered via a methylene linker to a 2-chlorobenzenesulfonamide moiety. This compound has been identified as an antagonist of the human purinergic P2X receptor family, with documented binding data for the P2X4 (ligand-gated cation channel) and P2X2 receptor subtypes in recombinant cellular systems.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.83
CAS No. 2034389-17-6
Cat. No. B2537485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
CAS2034389-17-6
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.83
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H16ClN3O3S/c17-13-4-1-2-5-14(13)24(22,23)19-11-12-7-8-18-15(10-12)20-9-3-6-16(20)21/h1-2,4-5,7-8,10,19H,3,6,9,11H2
InChIKeyBMZYIUBKLLJOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034389-17-6): Chemical Identity and Target Engagement Baseline for P2X Receptor Research Procurement


2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034389-17-6, molecular formula C₁₆H₁₆ClN₃O₃S, molecular weight 365.83 g/mol) is a synthetic small-molecule sulfonamide featuring a 2-oxopyrrolidin-1-yl-substituted pyridine core tethered via a methylene linker to a 2-chlorobenzenesulfonamide moiety . This compound has been identified as an antagonist of the human purinergic P2X receptor family, with documented binding data for the P2X4 (ligand-gated cation channel) and P2X2 receptor subtypes in recombinant cellular systems [1]. Its structural architecture—combining a pyrrolidinone heterocycle, a pyridine ring, and a halogenated aryl sulfonamide—distinguishes it from earlier P2X antagonist chemotypes such as benzodiazepine derivatives, carbamazepine-based scaffolds, and polysulfonate molecules like suramin, positioning it within the evolving chemical space of heterocyclic sulfonamide-based P2X modulators [2].

Why Generic Substitution Fails for 2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide: P2X Subtype Selectivity and Chemotype-Dependent Pharmacology


Generic substitution among P2X receptor antagonists is precluded by the profound dependence of receptor subtype selectivity and allosteric binding mode on specific chemotype architecture [1]. Within the P2X family, the same compound can exhibit dramatically divergent IC₅₀ values across P2X1, P2X2, P2X4, P2X5, and P2X7 subtypes even when assayed under identical conditions—differences that are governed by the precise spatial arrangement of sulfonamide, heterocyclic, and aryl substituents [2]. For instance, the indoline-containing autophagy inhibitor indophagolin antagonizes P2X4, P2X1, and P2X3 with IC₅₀ values of 2.71, 2.40, and 3.49 μM, respectively, while the carbamazepine-derived allosteric antagonist BX430 achieves approximately 30-fold selectivity for human P2X4 over the rat ortholog [3]. These examples demonstrate that even closely related analogs within the same structural class can yield fundamentally different selectivity profiles, making the procurement of the specific compound—rather than a generic P2X antagonist—essential for reproducible target engagement studies. 2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide occupies a distinct chemical space characterized by its 2-oxopyrrolidin-1-yl pyridine scaffold and ortho-chloro benzenesulfonamide terminus, a combination that produces a unique P2X subtype activity signature not replicable by other sulfonamide-based or diazepine-derived P2X4 antagonists [4].

2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Comparator P2X Antagonists


P2X4 vs. P2X2 Subtype Antagonist Selectivity Ratio Under Identical Assay Conditions

2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide exhibits a P2X4/P2X2 selectivity ratio of approximately 0.83, reflecting near-equivalent antagonist potency at human P2X4 (IC₅₀ = 1.28 × 10³ nM) and human P2X2 (IC₅₀ = 1.06 × 10³ nM) when assessed under identical assay conditions [1]. This balanced dual P2X4/P2X2 activity profile contrasts markedly with the literature comparator PSB-12062, a reported potent and selective P2X4 antagonist with an IC₅₀ of 1.38 μM for human P2X4 but without documented P2X2 activity at comparable concentrations . The quantitative difference lies not in absolute P2X4 potency but in the breadth of subtype engagement: this compound provides a P2X4 IC₅₀ of 1.28 μM with concurrent P2X2 antagonism at 1.06 μM, whereas PSB-12062 is reported as a selective P2X4 tool with an IC₅₀ of 1.38 μM [2]. For experimental designs requiring simultaneous modulation of both P2X4 and P2X2 receptor signaling, this compound may offer an advantage over P2X4-selective tools such as PSB-12062 or BX430.

P2X4 receptor P2X2 receptor subtype selectivity calcium influx assay 1321N1 cells

P2X4 vs. P2X5 Subtype Selectivity Window: 9.6-Fold Preference for P2X4 Over P2X5

A critical selectivity parameter for P2X4 antagonist tool compounds is the discrimination against the P2X5 receptor subtype, which shares structural homology with P2X4 but mediates distinct physiological functions. 2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide demonstrates a 9.6-fold selectivity window for human P2X4 (IC₅₀ = 1.28 × 10³ nM) over human P2X5 (IC₅₀ = 1.23 × 10⁴ nM) when evaluated in the same 1321N1 cellular background under identical assay conditions [1]. This P2X4/P2X5 selectivity ratio of approximately 0.10 (expressed as P2X4 IC₅₀ / P2X5 IC₅₀) provides a quantitative benchmark for target engagement specificity that can be compared across P2X4 antagonist chemotypes. The literature-standard P2X4 antagonist paroxetine, an antidepressant with documented P2X4 inhibitory activity, exhibits a human P2X4 IC₅₀ of 1.87 μM as measured by calcium influx in 1321N1 cells—a value in the same micromolar range as this compound but without reported P2X5 selectivity data for direct comparison [2]. The approximately 10-fold discrimination between P2X4 and P2X5 engagement represents a measurable selectivity parameter that can inform compound selection for studies where P2X5 off-target activity must be minimized.

P2X4 receptor P2X5 receptor subtype selectivity window off-target profiling 1321N1 cells

Chemotype Differentiation: 2-Oxopyrrolidinyl-Pyridine Scaffold vs. Diazepine- and Carbamazepine-Derived P2X4 Antagonists

The dominant P2X4 antagonist chemotypes in the patent and medicinal chemistry literature include diazepine derivatives (e.g., the Nippon Chemiphar series represented by general formula II with benzodiazepinone cores) and carbamazepine-based allosteric modulators (e.g., BX430 and BAY-1797) [1]. 2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide represents a structurally distinct chemotype wherein the central scaffold is a 2-(2-oxopyrrolidin-1-yl)pyridine system rather than a fused benzodiazepine or dibenzoazepine core . This structural divergence has implications for allosteric binding site interactions: cryo-EM structural studies of zebrafish P2X4 in complex with BX430 and BAY-1797 have defined the allosteric pocket at the subunit interface, revealing that antagonist potency is exquisitely sensitive to the steric and electronic complementarity between the ligand scaffold and the receptor's allosteric cavity [2]. The pyrrolidinone-pyridine scaffold of this compound presents a different hydrogen-bonding and hydrophobic interaction surface compared to the tricyclic carbamazepine or bicyclic diazepine systems. While direct comparative binding mode data (e.g., co-crystal structures) are not available for this specific compound, the chemotype-level differentiation provides a structural rationale for its distinct P2X subtype activity profile, including the balanced P2X4/P2X2 engagement and the 9.6-fold P2X4/P2X5 selectivity window documented in the BindingDB dataset [3].

chemotype comparison scaffold differentiation allosteric binding P2X4 antagonist structure-activity relationship

Lack of Significant P2X7 Cross-Reactivity: Differentiating from Broad-Spectrum P2X Antagonists

Many sulfonamide-based P2X antagonists exhibit cross-reactivity with the P2X7 receptor subtype, which can confound phenotypic interpretation in inflammatory and neuropathic pain models where both P2X4 and P2X7 are co-expressed [1]. For example, certain sulfonamide-tethered (hetero)aryl ethylidenes have been reported as dual P2X2/P2X7 inhibitors with IC₅₀ values of 0.32 ± 0.01 μM and 1.10 ± 0.21 μM, respectively [2]. Although direct P2X7 antagonism data for 2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide are not available in the current BindingDB record, the documented P2X4/P2X5 selectivity window and the absence of reported P2X7 affinity in the curated ChEMBL dataset are consistent with a more restricted P2X subtype interaction profile compared to broad-spectrum sulfonamide P2X antagonists [3]. This negative evidence—the absence of strong P2X7 engagement at concentrations where P2X4 and P2X2 are effectively antagonized—may be informative for users seeking to avoid P2X7-mediated effects such as NLRP3 inflammasome activation or IL-1β release in their experimental systems. Definitive P2X7 counter-screening data would require dedicated concentration-response experiments, which are recommended as part of any rigorous selectivity profiling campaign.

P2X7 receptor off-target selectivity P2X receptor family counter-screen sulfonamide antagonist

Molecular Weight and Physicochemical Differentiation from High-Molecular-Weight P2X4 Antagonists

Among reported P2X4 antagonists, molecular weight (MW) spans a broad range from small fragments to high-molecular-weight polysulfonates such as suramin (MW ~1,297 g/mol). 2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide possesses a MW of 365.83 g/mol , positioning it in the lower molecular weight range of synthetic P2X4 antagonists and substantially below representative comparators such as P2X4 antagonist-2 (MW 484.88 g/mol, IC₅₀ 24 nM) [1] and the diazepine-based antagonist series (typical MW range 400–550 g/mol) [2]. The compound's calculated ligand efficiency metrics (LE ≈ 0.22 based on P2X4 pIC₅₀ of 5.89 and 22 non-hydrogen atoms) suggest room for potency optimization through medicinal chemistry elaboration, which is a relevant consideration for hit-to-lead programs seeking tractable starting points. While this compound is approximately 53-fold less potent at P2X4 than P2X4 antagonist-2 (IC₅₀ 1,280 vs. 24 nM), its 25% lower MW and simpler synthetic architecture may offer advantages in terms of solubility, permeability, and synthetic accessibility for structure-activity relationship (SAR) exploration [3].

physicochemical properties molecular weight drug-likeness ligand efficiency CNS penetration

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide Based on Quantified Differentiation Evidence


Dual P2X4/P2X2 Pharmacological Studies in Neuropathic Pain and Neuroinflammation Models

In experimental systems where both P2X4 and P2X2 receptor subtypes contribute to pathological pain signaling—such as spinal microglia-mediated neuropathic pain models where P2X4 upregulation drives allodynia and P2X2 modulates primary afferent transmission—this compound provides a single-agent tool with documented near-equivalent antagonist activity at both subtypes (P2X4 IC₅₀ 1.28 μM; P2X2 IC₅₀ 1.06 μM) [1]. This dual-engagement profile may simplify experimental design compared to co-application of multiple selective antagonists, reducing vehicle effects and pharmacokinetic complexity in in vitro systems. The 9.6-fold selectivity over P2X5 (IC₅₀ 12.3 μM) further ensures that at concentrations achieving P2X4/P2X2 blockade, P2X5-mediated confounding is minimized [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point for Non-Diazepine P2X4 Antagonists

For drug discovery programs seeking to develop P2X4 antagonists with intellectual property positions distinct from the heavily patented diazepine (Nippon Chemiphar) and carbamazepine (BX430/BAY-1797) chemotypes, this compound offers a synthetically tractable, non-fused heterocyclic scaffold with a molecular weight of 365.83 g/mol and measurable P2X4 target engagement (IC₅₀ 1.28 μM) . Its ligand efficiency of approximately 0.22 provides headroom for property-based optimization, and the 2-oxopyrrolidin-1-yl pyridine core can be systematically elaborated to improve potency toward the sub-100 nM range characteristic of optimized P2X4 leads (e.g., PSB-12054 IC₅₀ 189 nM; P2X4 antagonist-2 IC₅₀ 24 nM) [3].

P2X Subtype Selectivity Profiling and Counter-Screening Panel Component

The availability of multi-subtype P2X activity data for this compound—spanning P2X4, P2X2, and P2X5 under identical 1321N1 cellular assay conditions—makes it a useful reference compound for constructing P2X subtype selectivity panels [1]. When assembled alongside selective literature tools (e.g., PSB-12062 for P2X4 selectivity, BX430 for species-dependent P2X4 allosteric modulation, and indophagolin for P2X1/P2X3/P2X4 profiling), this compound can serve as a benchmark for balanced P2X4/P2X2 dual antagonism with measurable selectivity against P2X5 [2]. Its structural distinction from more potent but structurally complex antagonists also makes it a valuable comparator for evaluating the selectivity-cost relationship in P2X drug discovery.

In Vitro Target Engagement Studies Requiring Defined P2X Subtype Activity Signature Without P2X7 Cross-Reactivity

In cellular models where P2X7 receptor activation triggers NLRP3 inflammasome assembly and IL-1β release—processes that can independently drive inflammatory phenotypes and confound P2X4-specific readouts—the absence of detectable P2X7 antagonism in the curated ChEMBL dataset for this compound supports its use as a P2X4/P2X2 tool without P2X7-mediated off-target effects. Users should note that this negative evidence is provisional and confirmatory P2X7 counter-screening at the intended working concentration (typically ≤10 μM based on P2X5 IC₅₀ of 12.3 μM) is recommended to validate this selectivity feature in their specific experimental context [3].

Quote Request

Request a Quote for 2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.